1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one
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Overview
Description
1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one is a complex organic compound that features a combination of fluorophenyl, piperazine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: This compound is a potent and selective inhibitor of monoacylglycerol lipase (MAGL) and has shown efficacy in models of neuropathic and inflammatory pain.
Indole Derivatives: Various indole derivatives have been studied for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
1-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H24FN3O2 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-[4-(2-fluorobenzoyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one |
InChI |
InChI=1S/C23H24FN3O2/c24-20-9-3-1-8-19(20)23(29)27-14-12-26(13-15-27)22(28)11-5-6-17-16-25-21-10-4-2-7-18(17)21/h1-4,7-10,16,25H,5-6,11-15H2 |
InChI Key |
NXPMBAUWLMVBMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCCC2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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